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molecular formula C7H6Br2 B1594514 2,3-Dibromotoluene CAS No. 61563-25-5

2,3-Dibromotoluene

Cat. No. B1594514
M. Wt: 249.93 g/mol
InChI Key: LUIVNNXFXHFZFD-UHFFFAOYSA-N
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Patent
US04062961

Procedure details

Bromine (168 g., 1.05 mole) is added over about one hour, with vigorous stirring, to 117.5 g. (0.47 mole) of 2,3-dibromotoluene at 190° C. After the addition is complete, the mixture is cooled to 100° C., then 120 cc. of concentrated sulfuric acid is added and the mixture is stirred for one hour at 100° C. Temperature is raised to 140° C. for five minutes, then the mixture is cooled and the reaction is quenched in ice water. The solid is extracted into ether, and the ether extract is washed with water, then dilute aqueous sodium bicarbonate until the acid is completely removed, and filtered. Removing the ether by evaporation gives 2,3-dibromobenzaldehyde as the residue.
Quantity
168 g
Type
reactant
Reaction Step One
Quantity
0.47 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
BrBr.[Br:3][C:4]1[C:9]([Br:10])=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:11].S(=O)(=O)(O)[OH:13]>>[Br:3][C:4]1[C:9]([Br:10])=[CH:8][CH:7]=[CH:6][C:5]=1[CH:11]=[O:13]

Inputs

Step One
Name
Quantity
168 g
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
0.47 mol
Type
reactant
Smiles
BrC1=C(C=CC=C1Br)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for one hour at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 190° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
Temperature is raised to 140° C. for five minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled
CUSTOM
Type
CUSTOM
Details
the reaction is quenched in ice water
EXTRACTION
Type
EXTRACTION
Details
The solid is extracted into ether
EXTRACTION
Type
EXTRACTION
Details
the ether extract
WASH
Type
WASH
Details
is washed with water
CUSTOM
Type
CUSTOM
Details
dilute aqueous sodium bicarbonate until the acid is completely removed
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Removing the ether
CUSTOM
Type
CUSTOM
Details
by evaporation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=O)C=CC=C1Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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